(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
Beschreibung
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a chiral amine derivative featuring an imidazole-substituted phenyl group. Its molecular formula is C₁₁H₁₄ClN₃ (hydrochloride form) or C₁₁H₁₅Cl₂N₃ (dihydrochloride form), with a molecular weight of 223.70 g/mol (hydrochloride) or 260.16 g/mol (dihydrochloride) . The compound is structurally characterized by:
- A (1S)-configured chiral center.
- A 4-(1H-imidazol-1-yl)phenyl substituent.
- Dihydrochloride salt formation, enhancing aqueous solubility and stability .
This compound has been listed as discontinued in commercial catalogues (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or pharmacological performance .
Eigenschaften
IUPAC Name |
(1S)-1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVQPSJEXMKPL-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423040-61-2 | |
| Record name | (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride typically involves the formation of the imidazole ring followed by the attachment of the phenyl and ethanamine groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing biochemical pathways. The phenyl and ethanamine groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (1R)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-amine Dihydrochloride
Key Differences :
Implications :
- Stereochemistry : The S- and R-configurations may lead to divergent binding affinities to biological targets (e.g., receptors or enzymes) .
Nitroimidazole Derivatives
Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () share a phenyl-imidazole backbone but differ in functional groups:
Implications :
- The nitro group in derivatives from confers redox activity, making them suitable for prodrug activation in antiparasitic applications. In contrast, the target compound’s amine group may limit such reactivity but improve bioavailability .
Piperidine-Imidazole Hybrids
Enamine Ltd’s 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride () shares structural motifs:
Implications :
Tables for Comparative Analysis
Table 1: Physicochemical Properties
Table 2: Commercial and Pharmacological Status
| Compound | Availability | Potential Application |
|---|---|---|
| (1S)-Isomer | Discontinued | Unknown (likely preclinical) |
| (1R)-Isomer | Out of stock | Undisclosed |
| Nitroimidazole derivatives | Active research | Antiparasitic agents |
Biologische Aktivität
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, commonly referred to as a derivative of imidazole, has garnered attention in various fields of biological research due to its diverse pharmacological activities. This compound exhibits a range of biological effects, including antitumor, antibacterial, and antifungal properties. Below is a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₄Cl₂N₃
- Molecular Weight : 260.16 g/mol
- CAS Number : 1423040-61-2
Antitumor Activity
Recent studies have highlighted the potential of imidazole derivatives, including (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, in cancer therapy. For instance:
- A study demonstrated that imidazole-containing compounds can inhibit specific kinases involved in tumor growth. One such compound showed an IC₅₀ value of 0.64 μM against multiple myeloma cell lines (MM1.S) .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| CFI-400945 | PLK4 | <0.01 |
| Imidazole derivative | MM1.S | 0.64 |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- A review on monomeric alkaloids indicated that several imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
The biological activity of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases that play crucial roles in cell proliferation and survival.
- Cellular Uptake : Its structural properties facilitate effective cellular uptake, enhancing its therapeutic potential.
Case Study 1: Antitumor Efficacy
In a mouse model of colon cancer, an imidazole derivative similar to (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine was found to significantly reduce tumor size compared to controls, indicating its potential as an effective antitumor agent .
Case Study 2: Antibacterial Activity
A comparative study assessed the antibacterial efficacy of various imidazole derivatives against clinical isolates of S. aureus and E. coli. The results indicated that the tested compounds, including (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride, produced notable inhibition zones, confirming their antibacterial properties .
Q & A
Q. What are the key considerations for synthesizing (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride in high yield and purity?
Methodological Answer: The synthesis of this chiral imidazole derivative involves three critical stages:
Imidazole Ring Formation : Use cyclization of 1,2-diamines with α-halo ketones under acidic conditions (e.g., ZnCl₂ as a catalyst at 80°C, pH <3) .
Chiral Center Introduction : Employ asymmetric synthesis or enzymatic resolution to establish the (S)-configuration. For example, chiral auxiliaries or lipase-mediated kinetic resolution can ensure stereochemical integrity .
Salt Formation : React the free base with HCl in anhydrous ethanol to form the dihydrochloride salt, enhancing solubility and stability .
Q. Optimization Tips :
- Use excess alkylating agents (e.g., 2-fluoroethyl bromide) during substitution reactions to improve yield.
- Purify intermediates via recrystallization (ethanol/water mixtures) to remove byproducts .
Q. How can researchers confirm the stereochemical integrity of the (S)-configured chiral center?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal structures to confirm absolute configuration. Refinement protocols (e.g., riding models for hydrogen atoms) ensure accuracy .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers .
- Optical Rotation : Compare experimental values ([α]D²⁵) with literature data for similar imidazole derivatives .
Q. What analytical methods are recommended for assessing purity and structural integrity?
Methodological Answer:
| Analytical Method | Key Parameters | Purpose | Reference |
|---|---|---|---|
| HPLC | C18 column, 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min), UV detection at 254 nm | Purity assessment (>98%) | |
| NMR | ¹H/¹³C in D₂O (600 MHz), δ 7.8–8.2 ppm (imidazole protons), δ 4.1 ppm (chiral center) | Structural confirmation | |
| Mass Spectrometry | ESI+ mode, m/z calc. [M+H]⁺ = 244.1 | Molecular weight validation |
Q. What strategies optimize aqueous solubility given the hydrochloride salt form?
Methodological Answer:
- Salt Selection : The dihydrochloride form increases solubility compared to the free base. Confirm solubility via shake-flask studies (e.g., 25 mg/mL in PBS at pH 7.4) .
- Co-Solvents : Use 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility in biological assays .
- pH Adjustment : Maintain pH <4 during formulation to prevent free base precipitation .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight glass containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to explore substituent impacts on biological activity?
Methodological Answer:
- Analog Synthesis : Replace the phenyl or imidazole groups with bioisosteres (e.g., pyridine for phenyl, triazole for imidazole) and compare IC₅₀ values .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (imidazole N) and hydrophobic (phenyl ring) features .
- In Vivo Testing : Prioritize analogs with >80% target engagement in rodent models for further development .
Q. How to address contradictions between in vitro activity and in vivo efficacy?
Methodological Answer:
- Solubility-Permeability Balance : Use parallel artificial membrane permeability assays (PAMPA) to identify compounds with optimal logP (2–3) and solubility (>50 µM) .
- Metabolic Stability : Conduct liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
- Formulation Adjustments : Switch to prodrugs (e.g., ester derivatives) to improve bioavailability .
Q. What computational approaches predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of imidazole-binding enzymes (e.g., cytochrome P450) to estimate binding energies .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
- QSAR Models : Train Random Forest algorithms on datasets of imidazole derivatives to predict logD and pIC₅₀ .
Q. How to develop stability-indicating assays under various conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) for 14 days. Monitor degradation via UPLC-MS .
- Degradation Pathways : Major degradation products include imidazole ring oxidation (N-oxide formation) and phenyl group hydrolysis .
- Validation : Ensure assay specificity (resolution >2.0 between peaks) and linearity (R² >0.99) per ICH Q2(R1) .
Q. What strategies identify metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolite ID : Incubate with liver microsomes + NADPH. Use LC-HRMS to detect Phase I metabolites (e.g., hydroxylation at the ethylamine chain) .
- Stable Isotope Tracing : Synthesize ¹³C-labeled analogs to track metabolic fate in vivo .
- Toxicogenomics : Apply RNA-seq to hepatocytes exposed to the compound to identify oxidative stress pathways (e.g., Nrf2 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
